N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene core substituted with phenyl and pyrrole moieties, linked to a 2,5-dimethoxyphenyl carboxamide group. Its structure combines aromatic and heterocyclic elements, which are common in bioactive molecules and materials science applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-17-10-11-20(28-2)19(14-17)24-23(26)22-21(25-12-6-7-13-25)18(15-29-22)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLHBNLJUSQXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapeutics and inflammation modulation. This article synthesizes current knowledge about its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thiophene ring, which is often associated with various biological activities. The presence of the dimethoxyphenyl and pyrrole moieties contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity : Compounds exhibiting similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives with the pyrrole moiety showed IC50 values ranging from 3.25 mg/mL to 42.30 µM against Hep-2 and A549 cell lines .
- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, which is crucial for cancer cell division. Some derivatives were noted for their ability to bind to the colchicine site on tubulin, thereby preventing mitosis .
Inflammation Modulation
The compound's potential as an anti-inflammatory agent has also been explored:
- Formyl Peptide Receptor (FPR) Antagonism : Analogous pyrrole compounds have been shown to act as antagonists for FPRs, which play a significant role in inflammatory responses. These compounds inhibited neutrophil chemotaxis and adhesion, suggesting a therapeutic avenue for treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | Hep-2 | 3.25 | |
| Cytotoxicity | A549 | 42.30 | |
| Tubulin Inhibition | NCI-ADR-RES | <10 | |
| FPR Antagonism | Neutrophils | Not specified |
Case Studies and Research Findings
- Cytotoxicity Studies : A study by Bouabdallah et al. demonstrated that certain pyrrole derivatives exhibited strong cytotoxicity against Hep-2 cells with an IC50 of 3.25 mg/mL, indicating their potential as anticancer agents .
- Inflammation Studies : Research on pyrrole analogs has shown that they can significantly inhibit fMLF-induced intracellular calcium mobilization in neutrophils, highlighting their role as FPR antagonists and their potential in managing inflammatory responses .
- Mechanistic Insights : Molecular modeling studies suggest that the active compounds share structural similarities with known FPR antagonists, providing insights into their binding interactions and biological relevance .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structures to N-(2,5-dimethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways such as the ERK1/2 pathway, which is crucial for cell survival and proliferation .
1.2 Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its interaction with formyl peptide receptors (FPRs). Studies have demonstrated that certain pyrrole derivatives can inhibit neutrophil activation and migration, which are critical processes in inflammation. This suggests that this compound could be investigated further for treating inflammatory diseases .
Mechanistic Insights
2.1 Molecular Interactions
Molecular modeling studies have provided insights into how this compound interacts with biological targets. The compound's structural features allow it to fit into the active sites of specific receptors, influencing their activity. For example, the presence of the thiophene ring enhances binding affinity to certain proteins involved in cancer progression .
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrrole and thiophene rings can significantly affect biological activity. SAR studies have shown that modifications can enhance potency against specific targets while reducing toxicity .
Case Studies
3.1 In Vitro Studies
In vitro studies using human cell lines have demonstrated that this compound effectively inhibits cell growth at micromolar concentrations. These studies typically involve assays such as MTT or XTT to assess cell viability and proliferation rates .
3.2 In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound in vivo. For instance, administration of similar pyrrole derivatives in mouse models of cancer has resulted in significant tumor regression compared to control groups. These findings underscore the need for further clinical trials to evaluate safety and efficacy in humans .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The methoxy/ethoxy groups in the target compound and F423-0025 influence electronic properties (electron-donating) and solubility. Ethoxy substituents in F423-0025 enhance lipophilicity compared to methoxy in the target compound .
- The pyrrole-thiophene system in the target compound likely enhances π-π stacking interactions, which are absent in simpler analogs like Rip-B .
Synthetic Accessibility :
- Compounds like Rip-B (80% yield) demonstrate efficient synthesis via amidation, suggesting that the target compound’s preparation may follow similar protocols .
Research Findings and Implications
Crystallographic and Computational Insights
The thiophene-pyrrole core may adopt a planar conformation, favoring intermolecular interactions .
Functional Potential in Materials Science
The polydithienylpyrrole derivatives in highlight the utility of thiophene-pyrrole systems in electrochromic materials. The target compound’s conjugated system may similarly exhibit redox activity or optoelectronic properties, though experimental validation is required .
Pharmacological Analogues
Patent EP3348550A1 () lists benzothiazole-acetamide derivatives with trifluoromethyl groups, which share functional similarities (amide linkage, aryl substituents) with the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
